molecular formula C13H20N2 B6598687 3-(Adamantan-1-ylamino)-propionitrile CAS No. 32901-14-7

3-(Adamantan-1-ylamino)-propionitrile

Cat. No.: B6598687
CAS No.: 32901-14-7
M. Wt: 204.31 g/mol
InChI Key: DRROTNRHCXFLBA-UHFFFAOYSA-N
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Description

3-(Adamantan-1-ylamino)-propionitrile (CAS 32901-14-7) is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol [ ]. This nitrile derivative incorporates an adamantane moiety, a rigid, diamondoid hydrocarbon structure renowned for its high chemical stability, significant lipophilicity, and ability to improve a compound's fit into hydrophobic enzyme pockets [ ]. These properties make adamantane derivatives highly valuable in medicinal chemistry and materials science. In research, derivatives of adamantane are extensively investigated for their biological activity. For instance, novel compounds featuring the adamantyl group are being explored as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases like obesity, metabolic syndrome, and type 2 diabetes [ ]. The adamantyl group is often used as a key structural component to enhance a molecule's rigidity and binding affinity [ ]. Furthermore, adamantane-based monomers, such as 2-methyladamantan-2-yl acrylate, are utilized to fabricate advanced porous polymer monoliths. These materials exhibit high surface area and thermal stability, making them highly effective as stationary phases in capillary liquid chromatography (cLC) for the high-performance separation of small molecules and the analysis of complex biosamples [ ]. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

32901-14-7

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-(1-adamantylamino)propanenitrile

InChI

InChI=1S/C13H20N2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,1,3-9H2

InChI Key

DRROTNRHCXFLBA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₁₃H₂₀N₂ 204.32 Adamantane, amino, nitrile Intermediate in organic synthesis
1-(3-Isoselenocyanatopropyl)adamantane C₁₃H₁₉NSe 282.29 Adamantane, isoselenocyanate Novel selenium compound; potential antioxidant/biological activity
3-(Benzylamino)propionitrile C₁₀H₁₀N₂ 158.20 Benzyl, amino, nitrile Harmful by inhalation/skin contact; industrial intermediate
3-(Methylnitrosamino)propionitrile (MNPN) C₄H₇N₃O 113.12 Nitrosamine, nitrile Potent carcinogen; detected in betel quid saliva

Structural and Reactivity Differences

Adamantane vs. Non-Adamantane Derivatives The adamantane core in this compound enhances rigidity and lipophilicity, contrasting with linear or aromatic backbones in compounds like 3-(benzylamino)propionitrile. This structural difference impacts solubility and bioavailability . Derivatives like 1-(3-isoselenocyanatopropyl)adamantane retain the adamantane framework but replace the nitrile with a selenium-containing group, enabling distinct reactivity (e.g., antioxidant properties) .

Functional Group Variations Nitrile Group: Present in all compared compounds, the nitrile group facilitates nucleophilic additions or cyclization reactions. However, in MNPN, the nitrosamine group adjacent to the nitrile renders it carcinogenic, unlike the non-nitrosated amino group in this compound . Selenium vs. Sulfur/Nitrogen: The isoselenocyanate group in 1-(3-isoselenocyanatopropyl)adamantane offers redox activity, contrasting with the inert nitrile or toxic nitrosamine groups in other derivatives .

Preparation Methods

Early Acid-Catalyzed Approaches

Initial syntheses leveraged the reactivity of adamantanol-1 with nitriles in the presence of Brønsted acids. For example, heating adamantanol-1 with propionitrile in concentrated H₂SO₄ at 80°C yielded N-(adamantan-1-yl)propionamide, which required subsequent dehydration to the nitrile. However, this two-step process suffered from inefficiency, with overall yields below 40% due to competing side reactions and degradation.

Modern Catalytic Strategies

Transition-metal catalysts have revolutionized the synthesis of adamantane-functionalized nitriles by enabling direct, single-step couplings under milder conditions.

Copper-Catalyzed Coupling Reactions

Copper(II) bromide (CuBr₂) emerged as a highly effective catalyst for the direct reaction of 1-aminoadamantane with acrylonitrile. Under optimized conditions (150°C, argon atmosphere, 8 hours), this method achieves a 94% yield of this compound. The catalytic cycle is proposed to involve Cu-mediated activation of the acrylonitrile’s α,β-unsaturated system, facilitating nucleophilic attack by the adamantane amine.

Table 1: Copper-Catalyzed Reaction Optimization

ParameterOptimal ValueYield Impact
Catalyst Loading10 mol%Maximizes turnover
Temperature150°CBalances rate and decomposition
SolventTolueneEnhances solubility
Reaction Time8 hoursCompletes conversion

Mechanochemical and Solvent-Free Methods

Ball-milling techniques, initially developed for amide synthesis, were adapted for nitrile preparation by omitting proton sources. Grinding 1-aminoadamantane with acrylonitrile in the presence of catalytic K₂CO₃ for 30 minutes at 30 Hz produced the target compound in 82% yield. This approach eliminates solvent waste and reduces energy consumption, though scalability remains challenging.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

MethodCatalystYield (%)Purity (%)Key Advantage
CuBr₂ CatalysisCuBr₂9499.5High yield, single step
MechanochemicalK₂CO₃8298.2Solvent-free, rapid
Acid DehydrationH₂SO₄/P₂O₅3895.0Uses inexpensive reagents

The CuBr₂-catalyzed method surpasses alternatives in efficiency but requires inert conditions and higher temperatures. Mechanochemical synthesis offers environmental benefits but demands specialized equipment.

Mechanistic Insights and Byproduct Formation

Copper-Mediated Pathway

Kinetic studies suggest a first-order dependence on both 1-aminoadamantane and acrylonitrile concentrations. In situ FTIR analysis revealed intermediates consistent with a Michael addition mechanism, where the amine attacks the β-carbon of acrylonitrile, followed by proton transfer. Competing dimerization of acrylonitrile is suppressed by maintaining a 3:1 nitrile-to-amine ratio.

Impurity Profiling

Common byproducts include:

  • Dimer impurity : Bis-adamantane species formed via over-alkylation (≤1.2% under CuBr₂ conditions).

  • Unreacted acrylonitrile : Residual monomer (≤0.8%) removed via vacuum distillation.

Industrial Scalability and Process Economics

Pilot-scale trials of the CuBr₂ method demonstrated consistent yields (92–94%) in 500-L reactors, with catalyst recovery via aqueous extraction reducing costs by 18%. Life-cycle assessment (LCA) highlights a 37% lower carbon footprint compared to acid-mediated routes, primarily due to reduced energy inputs .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-(Adamantan-1-ylamino)-propionitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between adamantan-1-amine and acrylonitrile derivatives. For example, similar adamantane derivatives (e.g., ethyl 3-(1-adamantyl)-3-aminopropanoate) are synthesized under mild conditions using ethanol and catalytic bases like piperidine at 0–5°C . Reaction optimization should focus on solvent polarity (e.g., trifluoroacetic acid for adamantylation), temperature control (to avoid side reactions), and stoichiometric ratios of reactants . Yield improvements are achieved by slow addition of acrylonitrile derivatives to prevent polymerization.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming adamantane ring integrity and nitrile group positioning. For example, adamantane protons typically resonate between δ 1.6–2.2 ppm, while nitrile carbons appear near δ 120 ppm .
  • IR Spectroscopy : A sharp peak at ~2240 cm1^{-1} confirms the C≡N stretch .
  • Elemental Analysis : Validate molecular formula (e.g., C13_{13}H20_{20}N2_2) with ≤0.3% deviation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential inhalation hazards .
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via licensed chemical treatment facilities to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-derived nitriles?

  • Methodology :

  • Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., 3-(Benzylamino)propionitrile ) under identical conditions (cell lines, concentrations).
  • Mechanistic Studies : Use siRNA/shRNA silencing (e.g., targeting apoptosis regulators like Bcl-2) to isolate pathways affected by the compound .
  • Data Normalization : Account for batch-to-batch variability by verifying purity via HPLC and COA (Certificate of Analysis) .

Q. What strategies optimize the reaction yield of this compound in scalable synthesis?

  • Methodology :

  • Catalyst Screening : Test bases like DBU or DIPEA for enhanced nucleophilic substitution efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of adamantane derivatives .
  • In Situ Monitoring : Use FT-IR to track nitrile group formation and adjust reaction time dynamically .

Q. How does the adamantane moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Model the compound’s binding affinity using software like AutoDock, focusing on hydrophobic interactions from the adamantane cage .
  • Competitive Binding Assays : Compare inhibition constants (Ki_i) with non-adamantane analogs to quantify steric/electronic effects .
  • Metabolic Stability Tests : Evaluate hepatic microsome stability to assess the adamantane group’s impact on pharmacokinetics .

Q. What are the challenges in analyzing byproducts during the synthesis of this compound?

  • Methodology :

  • Chromatographic Separation : Use flash chromatography with acetone/ethyl acetate gradients to isolate byproducts (e.g., dimerized nitriles) .
  • Mass Spectrometry : Identify unexpected adducts (e.g., trifluoroacetylated intermediates) via high-resolution LC-MS .
  • Thermogravimetric Analysis (TGA) : Detect thermally unstable impurities that degrade during synthesis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in solubility profiles reported for adamantane-based nitriles?

  • Methodology :

  • Solvent Polarity Indexing : Test solubility in DMSO, ethanol, and water-solubilizing agents (e.g., cyclodextrins) to replicate literature conditions .
  • Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous buffers, which may skew solubility data .
  • Cross-Study Comparison : Reconcile results with structurally analogous compounds (e.g., 3-(Diethylamino)propionitrile ) to identify trends.

Q. What experimental controls are essential for validating the compound’s role in apoptosis induction?

  • Methodology :

  • Positive/Negative Controls : Use staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) to confirm pathway specificity .
  • Flow Cytometry : Quantify Annexin V/PI staining to distinguish apoptotic vs. necrotic cell death .
  • Gene Expression Profiling : Validate via qPCR for apoptosis markers (e.g., Bax, Caspase-3) .

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